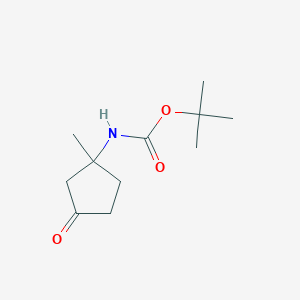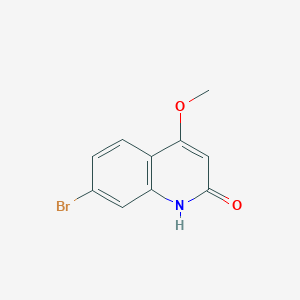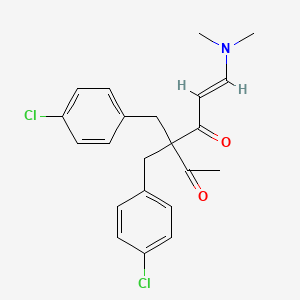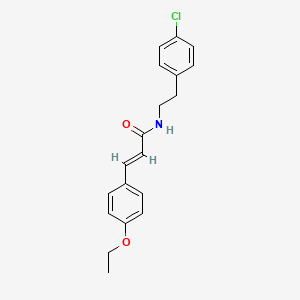
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide belongs to the family of benzamide derivatives It has a unique structure characterized by an oxadiazole ring and a methoxy substituent on the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: : The synthesis begins with the formation of the oxadiazole ring through the cyclization of hydrazides and acylhydrazines with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: : The benzyl group is introduced via a substitution reaction using a suitable benzyl halide, often facilitated by a base like potassium carbonate.
Methoxylation: : The methoxy group is then added through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Final Coupling: : The final step involves coupling the oxadiazole derivative with benzamide under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production process is scaled up and optimized for higher yields and purity. This often involves:
Batch or Continuous Processing: : Using large reactors for batch processes or continuous flow systems for consistent output.
Purification Steps: : Utilizing crystallization, distillation, and chromatography techniques to achieve high-purity products.
Quality Control: : Ensuring stringent quality control measures for reproducibility and safety.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The benzamide and oxadiazole rings can be subjected to reduction reactions, often involving catalytic hydrogenation with palladium or platinum catalysts.
Substitution: : The methoxy and methylthio groups can participate in nucleophilic or electrophilic substitution reactions, influenced by factors like the presence of activating or deactivating groups.
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium or platinum catalysts.
Substitution: : Alkyl halides, nitrating agents, sulfonating agents.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced benzamide and oxadiazole derivatives.
Substitution Products: : Derivatives with varied substituents on the benzyl and methoxy positions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: : Acts as a precursor for the design of ligands in coordination chemistry.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, contributing to studies on enzyme kinetics and drug design.
Bioassays: : Utilized in bioassays to explore biological activity and therapeutic potential.
Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: : Serves as a lead compound for developing new pharmacologically active agents.
Material Science:
Chemical Production: : Used as a building block in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its interaction with molecular targets:
Enzyme Binding: : It may inhibit enzyme activity by binding to the active site or allosteric sites, altering enzyme conformation.
Pathways Involvement: : In biological systems, it can modulate biochemical pathways by affecting key enzymes, receptors, or signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds:
4-methoxybenzamide: : Shares the benzamide core but lacks the oxadiazole ring and methylthio substituent.
1,3,4-oxadiazole derivatives: : Similar ring structure but differ in the substituents attached to the ring.
Uniqueness: 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of a methoxy-substituted benzamide moiety with an oxadiazole ring and a methylthio benzyl group. This specific structure imparts distinctive chemical reactivity and potential biological activity not observed in its simpler analogs.
Propiedades
IUPAC Name |
4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTIXRGYWRYLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazolehydrochloride](/img/structure/B2899951.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one](/img/structure/B2899953.png)

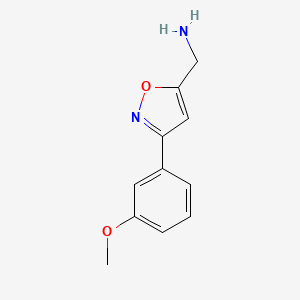
![Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate](/img/structure/B2899957.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2899959.png)
![N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide](/img/structure/B2899960.png)
![{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2899961.png)
